molecular formula C19H22N6O B2780210 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034209-11-3

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide

カタログ番号 B2780210
CAS番号: 2034209-11-3
分子量: 350.426
InChIキー: YYDUTNZQKIWEFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

PAK4 Inhibition

The compound has been investigated as a p21-activated kinase 4 (PAK4) inhibitor. PAKs are serine/threonine protein kinases activated by Rho family GTPases (Rac and Cdc42). PAK4, a member of group II PAKs, plays crucial roles in cellular functions such as cell growth, apoptosis inhibition, and cytoskeleton regulation . Notably, compounds 8d and 9c demonstrated potent inhibitory activity against PAK4 (IC50 = 0.060 μM and 0.068 μM, respectively). These findings suggest that this compound class has potential as PAK4 inhibitors for anticancer activity.

Antiproliferative Activity

Compounds 8d and 9c also exhibited significant antiproliferative activity against the A549 cell line. They inhibited cell cycle distribution, migration, and invasion of A549 cells. These effects make them promising candidates for further development in cancer therapy .

Antiviral and Antitumor Potential

Due to its structural similarity to nucleic bases, this compound may act as a metabolite. Pyrazolo[5,1-c][1,2,4]triazines, like our compound, have shown remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .

Treatment of Idiopathic Pulmonary Fibrosis (IPF)

Another related compound, 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide, has been identified as an effective inhibitor for treating idiopathic pulmonary fibrosis (IPF). IPF is a chronic, fatal lung disease with a median survival time of 3-5 years .

Other Applications

While the literature primarily focuses on the areas mentioned above, ongoing research may uncover additional applications for this compound. Researchers should continue investigating its properties and interactions to reveal further therapeutic potential.

作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

The compound interacts with CDK2, inhibiting its activity

Biochemical Pathways

By inhibiting CDK2, the compound affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this include a reduction in the growth of cells, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this results in a decrease in cell division and proliferation. This could potentially lead to a reduction in the size of tumors in the context of cancer treatment.

特性

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c26-19(13-3-4-15-17(9-13)21-11-20-15)22-14-5-7-25(8-6-14)18-10-16(23-24-18)12-1-2-12/h3-4,9-12,14H,1-2,5-8H2,(H,20,21)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDUTNZQKIWEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。